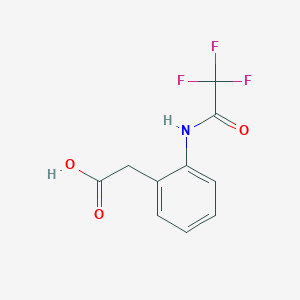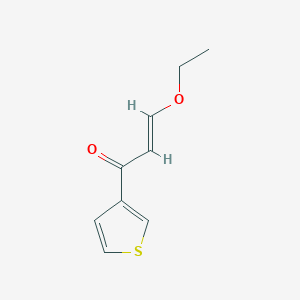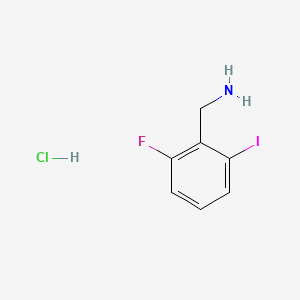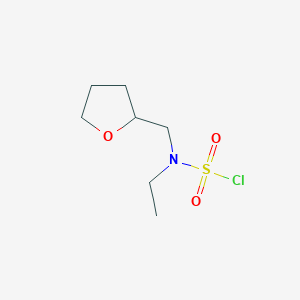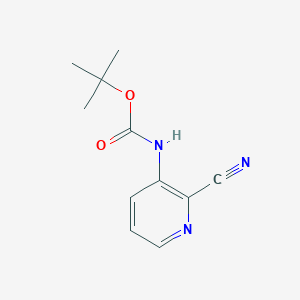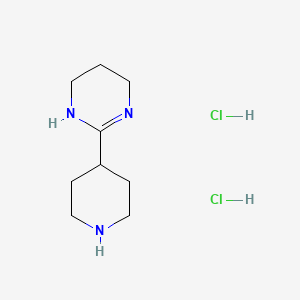
2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is a heterocyclic compound that contains both piperidine and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with pyrimidine precursors in the presence of catalysts and under specific temperature and pressure conditions . The reaction may require the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
化学反応の分析
Types of Reactions
2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown promise in cancer therapy.
Piperazine derivatives: These compounds share structural similarities and are widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H19Cl2N3 |
|---|---|
分子量 |
240.17 g/mol |
IUPAC名 |
2-piperidin-4-yl-1,4,5,6-tetrahydropyrimidine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;;/h8,10H,1-7H2,(H,11,12);2*1H |
InChIキー |
ROSBRRDUBQDVBP-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=NC1)C2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


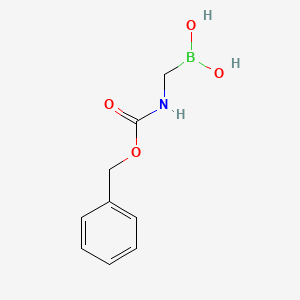
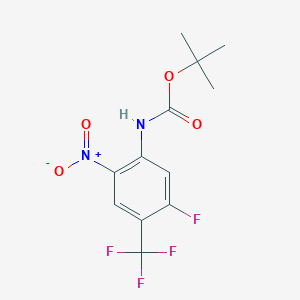
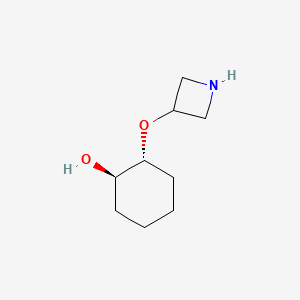
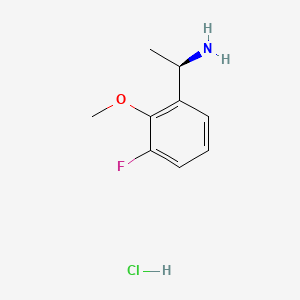
![rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride](/img/structure/B13495616.png)
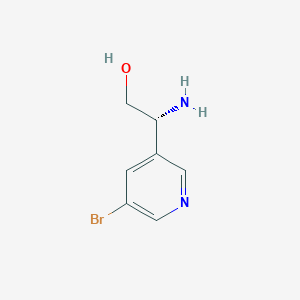
![benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B13495632.png)
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
